molecular formula C8H10N2O3 B8456494 2,3-diamino-6-methoxy-benzoic Acid

2,3-diamino-6-methoxy-benzoic Acid

Cat. No.: B8456494
M. Wt: 182.18 g/mol
InChI Key: KNNNAHJSXKYNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-6-methoxybenzoic acid is a benzoic acid derivative characterized by a methoxy group at the 6-position and amino groups at the 2- and 3-positions of the aromatic ring. The amino groups likely enhance solubility in polar solvents and enable hydrogen bonding, while the methoxy group increases lipophilicity compared to unsubstituted benzoic acid .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2,3-diamino-6-methoxybenzoic acid

InChI

InChI=1S/C8H10N2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

KNNNAHJSXKYNLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,6-Dichloro-2-Methoxybenzoic Acid

Structure : Chlorine atoms at positions 3 and 6, methoxy at position 2.
Molecular Formula : C₈H₆Cl₂O₃ (MW: 221.04) .
Key Differences :

  • Chlorine substituents increase electronegativity and steric hindrance compared to amino groups.
  • Higher molecular weight (221.04 vs. ~182.17 for 2,3-diamino-6-methoxybenzoic acid, assuming similar backbone).
Property 3,6-Dichloro-2-Methoxybenzoic Acid 2,3-Diamino-6-Methoxybenzoic Acid
Substituents Cl (3,6), OCH₃ (2) NH₂ (2,3), OCH₃ (6)
Molecular Weight 221.04 ~182.17 (estimated)
Toxicity 5 mg/disc (Drosophila) Not reported

2,3-Dichloro-6-(Methoxymethoxy)Benzoic Acid

Structure : Chlorine at positions 2 and 3, methoxymethoxy group at position 4.
Molecular Formula : C₉H₈Cl₂O₄ (MW: 267.07) .
Key Differences :

  • Methoxymethoxy group enhances lipophilicity compared to a single methoxy group.
  • Chlorine atoms reduce solubility in aqueous environments.
    Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Property 2,3-Dichloro-6-(Methoxymethoxy)Benzoic Acid 2,3-Diamino-6-Methoxybenzoic Acid
Substituents Cl (2,3), OCH₂OCH₃ (6) NH₂ (2,3), OCH₃ (6)
Molecular Weight 267.07 ~182.17
Hazard Profile H315, H319, H335 Likely milder (amino groups reduce reactivity)

2,3-Dibromo-6-Hydroxy-5-Methoxybenzoic Acid

Structure : Bromine at positions 2 and 3, hydroxyl at 6, methoxy at 4.
Molecular Formula : C₈H₆Br₂O₄ (MW: 365.95) .
Key Differences :

  • Hydroxyl group introduces acidity (pKa ~2-3 for benzoic acid derivatives) and hydrogen-bonding capacity.
Property 2,3-Dibromo-6-Hydroxy-5-Methoxybenzoic Acid 2,3-Diamino-6-Methoxybenzoic Acid
Substituents Br (2,3), OH (6), OCH₃ (5) NH₂ (2,3), OCH₃ (6)
Molecular Weight 365.95 ~182.17
Solubility Likely low (bromine, hydroxyl) Higher (amino groups enhance polarity)

Complex Benzoic Acid Derivative (CAS 483-89-6)

Structure: Includes benzodioxole, methylaminoethyl, and acetyl groups . Key Differences:

  • Extended functional groups enable diverse pharmacological interactions (e.g., neurotransmitter targeting via methylamino group).
Property CAS 483-89-6 2,3-Diamino-6-Methoxybenzoic Acid
Substituents Benzodioxole, methylaminoethyl, acetyl NH₂ (2,3), OCH₃ (6)
Biological Activity Potential psychoactive properties Uncharacterized (amino groups may target enzymes)

Structural and Functional Insights

  • Amino vs. Halogen Substituents: Amino groups enhance solubility and hydrogen bonding, whereas halogens (Cl, Br) increase electronegativity and steric effects, often raising toxicity .
  • Methoxy Positioning: Methoxy at position 6 (as in 2,3-diamino-6-methoxybenzoic acid) may optimize steric accessibility for interactions compared to methoxy at position 2 or 5 .

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